molecular formula C15H12O3 B1334029 2-(3-acetylphenyl)benzoic Acid CAS No. 408367-33-9

2-(3-acetylphenyl)benzoic Acid

Cat. No. B1334029
CAS RN: 408367-33-9
M. Wt: 240.25 g/mol
InChI Key: UTXIAQYSGYZOOP-UHFFFAOYSA-N
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Description

2-(3-acetylphenyl)benzoic Acid, also known by its synonyms such as 3’-Acetyl- [1,1’-biphenyl]-2-carboxylic acid, 2-biphenyl-3’-acetyl-carboxylic acid, and 3’-Acetyl-biphenyl-2-carboxylic acid , is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(3-acetylphenyl)benzoic Acid consists of an acetyl group (COCH3) attached to a phenyl group, which is further attached to a benzoic acid group . The InChI code for the compound is InChI=1S/C15H12O3/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15(17)18/h2-9H,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

2-(3-acetylphenyl)benzoic Acid has several computed properties. It has a molecular weight of 240.25 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 240.078644241 g/mol . The topological polar surface area is 54.4 Ų, and it has a heavy atom count of 18 .

Scientific Research Applications

C15H12O3 C_{15}H_{12}O_{3} C15​H12​O3​

, has a variety of applications in different fields of scientific research.

Enzymatic Analysis and Molecular Docking

2-(3-acetylphenyl)benzoic Acid: has been studied for its interaction with enzymes, such as trans-sialidase, which is significant in the context of Chagas disease. Molecular docking studies have been conducted to understand its binding affinity and inhibitory potential against this enzyme .

Anti-Trypanosomal Agents

Research has indicated that derivatives of benzoic acid, including 2-(3-acetylphenyl)benzoic Acid , show potent trypanocidal activity. This makes them candidates for developing treatments against parasitic diseases like Chagas disease .

properties

IUPAC Name

2-(3-acetylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXIAQYSGYZOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373319
Record name 2-(3-acetylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetylphenyl)benzoic Acid

CAS RN

408367-33-9
Record name 3′-Acetyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408367-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-acetylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 408367-33-9
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